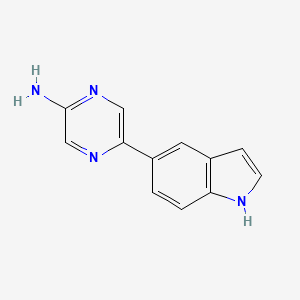

5-(1H-indol-5-yl)-pyrazin-2-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-(1H-indol-5-yl)pyrazin-2-amine |

InChI |

InChI=1S/C12H10N4/c13-12-7-15-11(6-16-12)8-1-2-10-9(5-8)3-4-14-10/h1-7,14H,(H2,13,16) |

InChI Key |

PGCMEBRCCMZOLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CN=C(C=N3)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 1h Indol 5 Yl Pyrazin 2 Ylamine Derivatives

Influence of Substituents on the Pyrazine (B50134) Ring on Biological Efficacy

Modifications to the pyrazine ring of indole-pyrazine derivatives have a profound impact on their pharmacological profiles. The electronic and steric properties of substituents on the pyrazine moiety can dictate the potency and selectivity of these compounds. For instance, in a series of substituted amides of pyrazine-2-carboxylic acids, the nature of the substituent on the pyrazine ring was found to be a key determinant of antimycobacterial and photosynthesis-inhibiting activities. nih.govresearchgate.net

One study highlighted that the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antituberculotic activity, with a 72% inhibition against Mycobacterium tuberculosis. nih.gov This suggests that electron-withdrawing groups and bulky lipophilic substituents on the pyrazine ring can enhance biological efficacy. The high lipophilicity (log P = 6.85) of this particular compound was also noted, indicating a potential correlation between lipophilicity and activity. nih.gov

Furthermore, research on pyrazinamide, a cornerstone drug for tuberculosis treatment, underscores the importance of the pyrazine core. nih.gov Pyrazinamide acts as a prodrug, converting to the active pyrazinoic acid. This conversion is dependent on an amidase, highlighting the critical role of the carboxamide group on the pyrazine ring for its mechanism of action. nih.gov In the broader context of pyrazine derivatives, their use as scaffolds in kinase inhibitors for cancer therapy is well-documented, with the substitution pattern on the pyrazine ring being crucial for achieving potency and selectivity. nih.gov

| Compound/Derivative | Substituent(s) on Pyrazine Ring | Biological Activity | Source |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 5-tert-butyl, 6-chloro | 72% inhibition of M. tuberculosis | nih.gov |

| Pyrazinamide | Carboxamide | Prodrug for antituberculosis therapy | nih.gov |

Impact of Indole (B1671886) Moiety Modifications on Receptor Binding and Activity

Studies on pyrazino[1,2-a]indoles, which are structurally related to 5-(1H-indol-5-yl)-pyrazin-2-ylamine, have shown that substitutions on the indole ring system (referred to as the A-ring in the fused system) are critical for receptor affinity. For example, in a series of 10-methoxy-pyrazinoindoles, the introduction of bulky substituents such as fluorine, methyl, chlorine, and bromine at the 6, 7, 8, or 9-positions of the indole ring resulted in a higher affinity for the 5HT2C receptor. nih.gov Another study on 1,2,3,4-tetrahydropyrazino[1,2-a]indoles found that an 8-methoxy substituent led to a compound with high affinity for I2 imidazoline (B1206853) receptors (Ki = 6.2 nM) and exceptional selectivity over other receptors. nih.govnih.gov

The position of the substituent on the indole ring is also a critical factor. For instance, in a series of indole pyrazole (B372694) derivatives, a 5-bromo-1-methyl-1H-indol-3-yl substituent resulted in significant cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com Furthermore, research on pyrazolyl-s-triazine derivatives bearing an indole motif demonstrated that the position of the substituent on the indole ring could differentiate the cytotoxic activity against various cancer cell lines. nih.gov

N-substitution of the indole ring is another key area of modification. In some series of compounds, N-alkylation or N-acylation has been shown to modulate activity. For example, the synthesis of N-substituted indole-based analogues has led to the discovery of potent and selective MAO-B inhibitors. researchgate.net

| Compound Class | Indole Modification | Effect on Biological Activity | Source |

| 10-methoxy-pyrazinoindoles | Bulky substituents (F, Me, Cl, Br) at positions 6, 7, 8, or 9 | Increased affinity for 5HT2C receptor | nih.gov |

| 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | 8-methoxy group | High affinity and selectivity for I2 imidazoline receptors | nih.govnih.gov |

| Indole pyrazole derivatives | 5-Bromo-1-methyl-1H-indol-3-yl | Significant cytotoxicity against MCF-7 cells | mdpi.com |

| N-substituted indole-based analogues | N-acylation (e.g., 3-fluorobenzoyl) | Potent and selective MAO-B inhibition | researchgate.net |

Role of Linker Chemistry and Amine Functionality in Modulating Pharmacological Profiles

The nature of the chemical linker connecting the indole and pyrazine moieties, as well as the functionality of the amine group, plays a pivotal role in modulating the pharmacological profiles of these derivatives. While the core scaffold of this compound has a direct link between the indole and pyrazine rings, related structures with linkers provide valuable SAR insights.

In the design of novel inhibitors, the introduction of a linker can optimize interactions with the target protein. For example, in an effort to optimize the known SHP2 inhibitor SHP099, a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) linker was introduced, leading to the discovery of active and cytotoxic agents. nih.gov This highlights the potential of using structured linkers to improve the pharmacological properties of pyrazine-based compounds.

The amine functionality, specifically the 2-amino group on the pyrazine ring, is a critical determinant of biological activity. In many kinase inhibitors, this amino group acts as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase. nih.gov Modifications to this amine can drastically alter binding affinity and selectivity. For instance, in a study of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, the presence of an exocyclic amine group at a position analogous to the 2-amino group of the pyrazine was found to be essential for potent and selective adenosine (B11128) A2A receptor inverse agonism. rsc.org

Furthermore, the basicity of the amine and its surrounding chemical environment can be crucial. Research on piperidinothiosemicarbazones derived from aminoazinecarbonitriles indicated that the higher basicity of the substituent at the heteroaromatic ring might be of particular importance for antituberculous activity. mdpi.com

Stereochemical Considerations in Indole-Pyrazine Derivative Activity

Stereochemistry is a critical factor that can significantly influence the biological activity of indole-pyrazine derivatives. The three-dimensional arrangement of atoms in these molecules can lead to differential binding affinities for their biological targets, resulting in enantiomers or diastereomers with widely varying potencies.

In the context of pyrazino[1,2-a]indoles, which are rigid tricyclic structures formed from an indole and a pyrazine ring, the stereochemistry at chiral centers has been shown to be of great importance. nih.gov The development of enantioselective synthetic methods is often emphasized to allow for the evaluation of individual enantiomers and to determine their specific contributions to biological activity. nih.govencyclopedia.pub For instance, the alkylation of 5-benzyloxy-1H-indole-2-carboxylic acid ethyl ester with chiral 5-substituted sulfamidates proceeded with an inversion of configuration and a high enantiomeric excess, leading to stereochemically defined pyrazinoindolones. nih.gov

A compelling example of the impact of stereochemistry comes from the development of KRAS G12C inhibitors, which share structural similarities with the indole-pyrazine scaffold. In one study, the stereochemical inversion of a compound from the S to the R configuration resulted in a significant decrease in potency against the MIA PaCa-2 cancer cell line. acs.org Similarly, another study on related inhibitors showed that changing the configuration of a substituent on a piperazine (B1678402) ring from S to R led to a two-fold decrease in activity in both a p-ERK assay and a cellular antiproliferation assay. acs.org These findings underscore the critical need to consider and control stereochemistry in the design and synthesis of new bioactive indole-pyrazine derivatives.

| Compound Class | Stereochemical Feature | Impact on Activity | Source |

| Pyrazino[1,2-a]indol-1-ones | Chiral 5-substituted sulfamidate in synthesis | Inversion of configuration, high enantiomeric excess | nih.gov |

| KRAS G12C Inhibitor | Inversion from S to R configuration | Significant decrease in potency | acs.org |

| KRAS G12C Inhibitor | Change from (S) to (R)-C2 substituent on piperazine | 2-fold decrease in p-ERK and antiproliferative activity | acs.org |

Preclinical Pharmacological Investigations and Therapeutic Potential

Emerging Therapeutic Areas for Indole-Pyrazine Scaffolds

The indole-pyrazine scaffold has garnered considerable attention for its diverse pharmacological applications. researchgate.netmdpi.comnih.gov The inherent chemical properties of this fused heterocyclic system allow for extensive structural modifications, leading to the development of compounds targeting a variety of diseases. mdpi.comnih.gov

Anti-infective Applications: Antimicrobial, Antiparasitic, and Antiviral Activities

Derivatives of the indole-pyrazine scaffold have shown promise as anti-infective agents. The combination of indole (B1671886) and pyrazine (B50134) moieties can lead to compounds with activity against bacteria, parasites, and viruses. researchgate.netnih.govnih.gov For instance, certain pyrazino[1,2-a]indole (B3349936) derivatives have been investigated for their anti-infectious properties. nih.gov The development of novel indole-based compounds is seen as a crucial strategy to combat the rise of drug-resistant pathogens. nih.gov

Research into related indole structures has demonstrated a broad spectrum of antimicrobial activity. For example, some indole-thiazolidinone conjugates have shown activity against Staphylococcus aureus. researchgate.net Furthermore, novel hybrid hydrazides and hydrazide-hydrazones incorporating both indole and pyridine (B92270) nuclei have exhibited promising in vitro activity against Mycobacterium tuberculosis. nih.gov In the antiviral domain, certain N-hydroxyimides derived from indoles have displayed potent inhibitory activity against influenza PA endonuclease and hepatitis C virus (HCV). nih.gov

Anti-inflammatory Modulations

The indole-pyrazine scaffold is a key area of research for the development of new anti-inflammatory agents. Chronic inflammation is a key factor in a multitude of diseases, and there is a continuous need for novel, effective, and safe anti-inflammatory drugs. nih.govnih.gov The hybridization of indole with other heterocyclic rings, such as pyrazole (B372694) and imidazole, has yielded compounds with significant anti-inflammatory properties. nih.govnih.govrsc.org

Studies on indole-imidazolidine derivatives have demonstrated their ability to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in preclinical models. nih.gov Similarly, indole functionalized with pyrazole and oxadiazole has produced compounds with comparable anti-inflammatory and analgesic potential to reference drugs in in-vivo studies. nih.gov Mechanistic studies suggest that some of these molecules may exert their effects by inhibiting cyclooxygenase-2 (COX-2). nih.gov Furthermore, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines in cell-based assays. rsc.org

Antiproliferative and Anticancer Pathways

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with several indole-based drugs approved for clinical use. nih.govnih.gov The indole-pyrazine framework is also being actively explored for its potential in oncology. nih.gov The versatility of the indole ring allows for the synthesis of derivatives that can target various pathways involved in cancer cell growth and survival. nih.gov

Numerous studies have highlighted the anticancer potential of indole derivatives. For example, pyrazole-indole hybrids have demonstrated potent in vitro anticancer activity against various human cancer cell lines, including colorectal, breast, liver, and lung cancer. acs.org Some of these compounds have been shown to induce cell cycle arrest and apoptosis. acs.org Similarly, pyrazolinyl-indole derivatives have exhibited remarkable cytotoxic activities against a broad panel of cancer cell lines. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Additionally, compounds like pyrrole (B145914) [1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) have shown antiproliferative activity against lung cancer cells by inducing cell cycle arrest and apoptosis. mdpi.com

Neuropharmacological Research

Indole-based compounds are also being investigated for their potential in treating neurodegenerative disorders. nih.govnih.gov The indole nucleus is a key structural feature of many compounds that interact with targets in the central nervous system. nih.gov Research in this area is focused on developing multifunctional agents that can address the complex pathology of neurodegenerative diseases. nih.govnih.gov

Synthetic indole-phenolic compounds have been evaluated for their neuroprotective properties, demonstrating metal-chelating, antioxidant, and anti-aggregation activities, which are all relevant to the treatment of conditions like Alzheimer's disease. nih.gov

In Vitro Pharmacological Characterization Methodologies

The preclinical evaluation of compounds like 5-(1H-indol-5-yl)-pyrazin-2-ylamine relies on a variety of in vitro assays to determine their biological activity and mechanism of action. These assays are crucial for the initial screening and characterization of potential drug candidates. nih.govnih.gov

For kinase inhibitors, in vitro profiling is essential to determine target engagement and selectivity. nih.gov Common methods include:

Kinase Activity Assays: These assays directly measure the ability of a compound to inhibit the catalytic activity of a target kinase. nih.gov They provide valuable information on the potency of the inhibitor, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

Binding Assays: These assays measure the direct binding of a compound to a kinase protein. nih.gov They can identify both ATP-competitive and allosteric inhibitors. nih.gov

For anticancer compounds, a variety of cell-based assays are used to assess their antiproliferative and cytotoxic effects. acs.orgnih.gov These can include:

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. acs.org

Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle. acs.org

Apoptosis Assays: These assays detect the induction of programmed cell death (apoptosis) by measuring markers like caspase activation or changes in mitochondrial membrane potential. acs.org

| Methodology | Purpose | Key Readouts | Example Application |

|---|---|---|---|

| Kinase Activity Assays | To measure the direct inhibition of enzyme activity. nih.gov | IC50 values. nih.gov | Determining the potency of a PIM kinase inhibitor. nih.gov |

| Cell Viability/Proliferation Assays (e.g., MTT) | To assess the cytotoxic and antiproliferative effects on cancer cells. acs.org | Percentage of cell growth inhibition, IC50 values. acs.org | Screening pyrazole-indole hybrids against various cancer cell lines. acs.org |

| Cell Cycle Analysis | To investigate the mechanism of action by observing effects on cell division. acs.org | Distribution of cells in G0/G1, S, and G2/M phases. | Analyzing the effect of potent anticancer compounds on the cell cycle of HepG2 cells. acs.org |

| Apoptosis Assays | To determine if the compound induces programmed cell death. acs.org | Caspase-3, Bcl-2, Bax levels. acs.org | Investigating the apoptotic pathway induced by pyrazole-indole hybrids. acs.org |

| Cytokine Release Assays (e.g., ELISA) | To measure the modulation of inflammatory cytokine production. rsc.org | Levels of TNF-α, IL-6, IL-1β. nih.govrsc.org | Evaluating the anti-inflammatory effect of indole derivatives on LPS-stimulated cells. rsc.org |

In Vivo Preclinical Efficacy Model Systems

Following promising in vitro results, compounds are advanced to in vivo preclinical models to evaluate their efficacy in a living organism. These models are essential for understanding the compound's behavior in a complex biological system and for predicting its potential therapeutic effect in humans. championsoncology.comnumberanalytics.com

For anticancer research, a range of animal models are utilized: championsoncology.comnumberanalytics.comnih.govnih.govnuvisan.com

Xenograft Models: These involve the transplantation of human cancer cells or tissues into immunocompromised mice. championsoncology.comnumberanalytics.comnih.gov They are widely used to test the efficacy of anticancer agents. championsoncology.comnih.gov Patient-derived xenografts (PDXs) are a particularly relevant type of xenograft model as they are derived directly from a patient's tumor. championsoncology.comnih.gov

Syngeneic Models: These models use tumor cells that are genetically compatible with the immune-competent host animal, allowing for the study of immunotherapies. championsoncology.comnumberanalytics.com

Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that predispose them to developing cancer, providing insights into tumor initiation and progression. numberanalytics.comnih.gov

For anti-inflammatory studies, various models are employed to mimic human inflammatory diseases: aragen.commedicilon.comcrownbio.comwuxibiology.comoncodesign-services.com

Carrageenan-Induced Paw Edema: A classic model to screen for acute anti-inflammatory activity.

Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis. aragen.comcrownbio.comwuxibiology.com

Dextran Sodium Sulphate (DSS)-Induced Colitis: A model for inflammatory bowel disease. aragen.comwuxibiology.com

LPS-Induced Endotoxemia: A model to study systemic inflammation and sepsis. wuxibiology.com

For anti-infective research, a variety of in vivo models are used to assess the efficacy of new antimicrobial agents against different pathogens: vibiosphen.comnih.govtranspharmlab.comnumberanalytics.com

Bacterial Infection Models: These can include models of sepsis, pneumonia, urinary tract infections, and skin infections in rodents. vibiosphen.comnumberanalytics.com

Viral Infection Models: Models for influenza and other respiratory viruses are used to test antiviral compounds. vibiosphen.com

Fungal Infection Models: These models are used to evaluate the efficacy of antifungal agents. vibiosphen.com

| Therapeutic Area | Model System | Purpose | Key Readouts |

|---|---|---|---|

| Anticancer | Cell Line-Derived Xenografts (CDX) | To evaluate the in vivo efficacy of anticancer agents against human tumors. championsoncology.comnumberanalytics.com | Tumor growth inhibition, survival analysis. championsoncology.com |

| Patient-Derived Xenografts (PDX) | To test therapies in a more clinically relevant model that maintains the heterogeneity of the original tumor. championsoncology.comnih.gov | Tumor response, biomarker analysis. nih.gov | |

| Syngeneic Models | To study the interaction of the immune system with the tumor and to evaluate immunotherapies. championsoncology.comnumberanalytics.com | Tumor growth, immune cell infiltration. championsoncology.com | |

| Anti-inflammatory | Collagen-Induced Arthritis (CIA) | To model rheumatoid arthritis and test anti-inflammatory drugs. aragen.comcrownbio.comwuxibiology.com | Clinical score, paw swelling, cytokine levels. |

| DSS-Induced Colitis | To model inflammatory bowel disease. aragen.comwuxibiology.com | Body weight loss, stool consistency, colon histology. | |

| LPS-Induced Endotoxemia | To study systemic inflammatory response. wuxibiology.com | Survival, cytokine levels in serum. | |

| Anti-infective | Bacterial Sepsis Model | To evaluate the efficacy of antibiotics in a systemic infection. vibiosphen.com | Survival, bacterial load in organs. vibiosphen.com |

| Influenza Virus Infection Model | To test antiviral compounds against respiratory viral infections. vibiosphen.com | Viral titers in lungs, body weight changes, survival. vibiosphen.com |

Molecular Mechanisms of Action and Target Identification for Indole Pyrazine Compounds

Receptor Binding and Agonist/Antagonist Profiles

The primary molecular target of 5-(1H-indol-5-yl)-pyrazin-2-ylamine has been identified as the Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis.

The compound acts as an antagonist to the ALK5 receptor. By binding to the kinase domain of ALK5, this compound prevents the phosphorylation of downstream signaling molecules, effectively blocking the transduction of the TGF-β signal. This antagonistic activity has been demonstrated in various in vitro assays. The specific binding interactions and the resulting functional blockade of the receptor are central to the compound's mechanism of action.

Enzyme Inhibition Kinetics and Specificity

The inhibitory activity of this compound against ALK5 has been quantified through detailed enzyme inhibition kinetic studies. These studies have revealed the compound to be a highly potent inhibitor of ALK5.

In a patent describing a series of ALK-5 inhibitors, a compound identified as "Ex-05," which corresponds to this compound, demonstrated significant inhibitory concentration (IC50) values. google.com The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key measure of potency. For this compound, the reported IC50 for ALK5 is less than or equal to 10 nM, indicating a high degree of potency. google.com

The specificity of this compound is a crucial aspect of its potential as a therapeutic agent. While it is a potent inhibitor of ALK5, its activity against other kinases is significantly lower. This selectivity is vital to minimize off-target effects. For instance, derivatives of indole-pyrazine compounds have been studied for their inhibitory activity against other kinases such as Monoamine Oxidase B (MAO-B). One such derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was found to be a competitive inhibitor of MAO-B with an inhibition constant (Ki) of 94.52 nM. nih.govnih.gov This highlights the potential for the indole-pyrazine scaffold to be adapted for different targets, but also underscores the specific tuning of this compound for ALK5.

Table 1: Enzyme Inhibition Data for this compound and a Related Derivative

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| This compound (Ex-05) | ALK5 | IC50 | ≤10 nM | google.com |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Ki | 94.52 nM | nih.govnih.gov |

Cellular Pathway Modulation

The potent and specific inhibition of ALK5 by this compound leads to significant modulation of the TGF-β cellular signaling pathway. The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. By blocking the ALK5 receptor, this compound can inhibit the pro-metastatic effects of TGF-β.

The canonical TGF-β pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3) by the activated ALK5 receptor. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. By inhibiting ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby halting the entire downstream signaling cascade. This has been shown to inhibit processes such as epithelial-to-mesenchymal transition (EMT), a key step in cancer metastasis.

Furthermore, the pyrazino[1,2-a]indole (B3349936) scaffold, which is structurally related to the compound of interest, has been investigated for its effects on other cellular pathways. For example, certain derivatives have shown affinity for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2, suggesting that compounds with this core structure can be versatile in their biological activities. nih.gov

Advanced Protein-Ligand Interaction Dynamics

The interaction between this compound and the ALK5 kinase domain has been elucidated through molecular modeling and structural biology studies of related compounds. The pyrazine (B50134) and indole (B1671886) rings are key features that contribute to the binding affinity and specificity. The nitrogen atoms in the pyrazine ring can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase.

Molecular docking simulations of a related indole-based inhibitor with MAO-B revealed that the indole scaffold fits into the active site cavity, with the pyrazine moiety extending towards the entrance of the cavity. nih.gov Although the target is different, this provides insight into how the indole-pyrazine core can orient itself within a protein's active site.

For ALK5, the aminopyrazine group is predicted to form hydrogen bonds with the hinge region of the kinase domain, a common interaction for kinase inhibitors. The indole group likely occupies a hydrophobic pocket, further stabilizing the binding. The specific orientation and interactions of this compound within the ALK5 active site are responsible for its high potency and selectivity. The study of pyrazino[1,2-a]indoles has also highlighted the importance of substituents on the pyrazine and indole rings for modulating activity and selectivity. nih.gov

Advanced Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Studies

Computational ADME Prediction Models and Tools for Indole-Pyrazine Derivatives

Before a compound is synthesized, its potential pharmacokinetic profile can be estimated using computational (in silico) models. These tools are invaluable in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with the highest likelihood of success, thereby saving significant time and resources. iapchem.org For indole-pyrazine derivatives, which often act as kinase inhibitors, these models predict key ADME parameters by analyzing the molecule's structural features. nih.govpharmafeatures.com

Computer-Aided Drug Design (CADD) employs two primary approaches: structure-based drug design (SBDD) and ligand-based drug design (LBDD). pharmafeatures.comnih.gov SBDD utilizes the 3D structure of the biological target, employing techniques like molecular docking to predict binding interactions. pharmafeatures.com LBDD is used when the target's structure is unknown and relies on the properties of known active ligands. pharmafeatures.com Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of LBDD, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govnih.gov

Various software platforms and web-based tools are available for predicting ADME properties. These programs use algorithms and statistical models derived from large datasets of experimental results to estimate how a novel compound like an indole-pyrazine derivative might behave. semanticscholar.orgiaps.org.in Key parameters predicted by these tools are summarized in the table below.

| ADME Parameter | Description | Importance in Drug Discovery | Example Prediction Tools |

|---|---|---|---|

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Crucial for absorption; poor solubility can lead to low bioavailability. nih.gov | pkCSM semanticscholar.org, SwissADME iaps.org.in, Molinspiration iaps.org.in |

| Human Intestinal Absorption (HIA) | The predicted percentage of the compound that will be absorbed from the human gut. | Indicates how well an orally administered drug can enter the bloodstream. mdpi.com | |

| Caco-2 Permeability | Predicts the rate of a compound's passage across Caco-2 cell monolayers, an in vitro model of the intestinal wall. mdpi.com | Assesses a compound's ability to cross the intestinal barrier via passive diffusion and active transport. mdpi.comevotec.com | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts whether the compound is a substrate or inhibitor of the P-gp efflux transporter. | P-gp can pump drugs out of cells, reducing absorption and tissue penetration. mdpi.com | |

| Cytochrome P450 (CYP) Inhibition | Predicts if the compound will inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4). | Inhibition of CYP enzymes is a primary cause of drug-drug interactions. | |

| Blood-Brain Barrier (BBB) Penetration | Predicts the compound's ability to cross the barrier protecting the central nervous system. | Essential for drugs targeting the brain, but undesirable for peripherally acting drugs. mdpi.com |

By integrating these predictions, researchers can build a comprehensive in silico profile for indole-pyrazine derivatives, guiding structural modifications to improve their drug-like properties before committing to chemical synthesis. iapchem.orgnumberanalytics.com

In Vitro and Ex Vivo Models for Pharmacokinetic Parameter Assessment in Drug Discovery

Following computational screening, promising compounds are synthesized and subjected to in vitro and ex vivo ADME assays to obtain experimental data. nih.gov These assays provide crucial insights into a compound's potential bioavailability, metabolic fate, and stability, helping to establish in vitro-in vivo correlations (IVIVC). sygnaturediscovery.com

Permeability Assessment: A drug's ability to pass through biological membranes is a key determinant of its oral absorption. Several in vitro models are used to evaluate this property.

Caco-2 Permeability Assay: This is the most widely used in vitro model for predicting human drug absorption. evotec.com It utilizes Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes resembling the intestinal epithelium. evotec.comaleralabs.com The assay measures the rate of compound transport from the apical (intestinal lumen) side to the basolateral (blood) side (Papp A-B) and in the reverse direction (Papp B-A). evotec.com An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.comacs.org

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. aleralabs.com PAMPA exclusively assesses passive diffusion and is often used in conjunction with the Caco-2 assay to distinguish between passive permeability and active transport-related absorption issues. evotec.com

| Assay | Model System | Key Parameter(s) Measured | Information Provided |

|---|---|---|---|

| Caco-2 Permeability | Polarized human Caco-2 cell monolayer aleralabs.com | Apparent Permeability Coefficient (Papp), Efflux Ratio (ER) evotec.com | Predicts intestinal absorption rate and identifies potential for active efflux. acs.orgnih.gov |

| PAMPA | Artificial lipid membrane aleralabs.com | Effective Permeability (Pe) | Measures passive, transcellular permeability. nih.gov |

Metabolic Stability Assessment: The metabolic stability of a compound determines its half-life and duration of action in the body. The liver is the primary site of drug metabolism. aleralabs.com

Liver Microsomal Stability Assay: This high-throughput assay is a workhorse in early drug discovery. nih.govresearchgate.net It uses subcellular liver fractions (microsomes), which contain many critical drug-metabolizing enzymes, particularly the Phase I cytochrome P450s (CYPs). nih.gov The compound is incubated with liver microsomes (from humans, rats, or mice) and the rate of its disappearance is monitored over time to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov Compounds with very short half-lives in this assay are often rapidly cleared in vivo. nih.gov

Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes. aleralabs.com It provides a more comprehensive picture of hepatic metabolism than microsomes and can be used to calculate in vitro intrinsic clearance and profile the metabolites formed. aleralabs.com

| Assay | Model System | Key Parameter(s) Measured | Information Provided |

|---|---|---|---|

| Microsomal Stability | Liver microsomes (human, rat, mouse) nih.gov | In vitro half-life (t½), Intrinsic Clearance (CLint) nih.gov | Assesses metabolic stability, primarily by Phase I (CYP) enzymes. aleralabs.comnih.gov |

| Hepatocyte Stability | Primary hepatocytes (human, rat, mouse) aleralabs.com | In vitro half-life (t½), Intrinsic Clearance (CLint) | Evaluates stability against both Phase I and Phase II metabolic enzymes. aleralabs.com |

Strategies for Enhancing Druggability through ADME Optimization

If a promising compound like an indole-pyrazine derivative exhibits poor ADME properties, such as low solubility or high metabolic clearance, several strategies can be employed to enhance its "druggability."

Structural Modification and Prodrug Approaches: One primary strategy involves chemically modifying the molecule's structure. numberanalytics.com For instance, if a compound is metabolized too quickly, computational models and metabolite identification studies can pinpoint the "metabolic hotspot" on the molecule. nih.gov Chemists can then modify this part of the structure, for example by introducing a fluorine atom, to block metabolic breakdown and improve stability. nih.gov

When poor solubility or permeability is the issue, a prodrug strategy can be effective. patsnap.com A prodrug is an inactive or less active derivative of a parent drug that is chemically modified to overcome pharmacokinetic barriers. researchgate.net A promoiety, which is often a polar group like a phosphate (B84403) or an amino acid, is attached to the parent drug to improve aqueous solubility. nih.gov This promoiety is designed to be cleaved off by enzymes in the body, releasing the active parent drug at its site of action. researchgate.netnih.gov This approach has been successfully used for pyrazolo[3,4-d]pyrimidine compounds to significantly enhance their aqueous solubility. nih.gov

Formulation Strategies: For many kinase inhibitors, which are often categorized as Biopharmaceutics Classification System (BCS) class II or IV compounds, poor aqueous solubility is a major hurdle. researchgate.netnih.gov In these cases, advanced formulation strategies can dramatically improve oral bioavailability without altering the chemical structure of the drug itself.

Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can enhance its dissolution rate in gastrointestinal fluids. wuxiapptec.com

Lipid-Based Formulations: Encapsulating the drug in a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption. wuxiapptec.com These formulations help to keep the drug solubilized in the gastrointestinal tract, facilitating its transport to the intestinal wall for absorption. acs.org Converting a drug to a lipophilic salt form can further enhance its loading capacity in these lipid-based systems. acs.org

Use of Surfactants and Solubilizing Agents: The inclusion of surfactants or co-solvents in a formulation can improve the solubility of poorly water-soluble compounds. wuxiapptec.com

| Strategy | Approach | ADME Problem Addressed | Example |

|---|---|---|---|

| Structural Modification | Blocking Metabolic Hotspots | High metabolic clearance, short half-life | Introducing atoms (e.g., fluorine) at a site of metabolism to prevent enzymatic breakdown. nih.gov |

| Prodrug Synthesis | Poor solubility, poor permeability | Attaching a cleavable, water-soluble promoiety (e.g., phosphate) to the parent drug. nih.gov | |

| Formulation Optimization | Lipid-Based Delivery Systems (e.g., SEDDS) | Poor aqueous solubility, low absorption | Dissolving the drug in oils and surfactants to form an emulsion in the gut. wuxiapptec.comacs.org |

| Particle Size Reduction | Poor dissolution rate | Milling the drug substance to micron or nano-sized particles to increase surface area. wuxiapptec.com |

Computational Chemistry and Cheminformatics in Indole Pyrazine Research

Quantum Chemical Calculations: Density Functional Theory (DFT), HOMO-LUMO Analysis, and Molecular Electrostatic Potentials

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of indole-pyrazine compounds. DFT studies provide valuable information about molecular geometry, charge distribution, and orbital energies, which are crucial for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) studies on related heterocyclic structures, such as pyrazoline derivatives, have been used to investigate their electronic properties. mdpi.com These calculations help in understanding the stability and reactivity of the molecules. For instance, DFT has been employed to analyze the electronic properties of bis-pyrazoline derivatives, offering insights that can guide the design of more potent agents. mdpi.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO is a significant parameter for assessing molecular reactivity and stability. mdpi.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. In studies of arylsulphonyl pyrazole (B372694) derivatives, the HOMO-LUMO gap was used to characterize molecules as "soft" or "hard," which influences their interaction with biological targets. researchgate.net For example, indole (B1671886) derivatives were identified as soft molecules, implying higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. These maps illustrate regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, prone to nucleophilic attack. In studies of pyrazole derivatives, MEP analysis has been used to identify the potential sites for interaction with protein receptors. scispace.com

Table 1: Representative Quantum Chemical Data for a Hypothetical Indole-Pyrazine Derivative

| Parameter | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. This method is instrumental in identifying potential biological targets for indole-pyrazine compounds and understanding the structural basis of their activity.

Molecular docking studies have been extensively used to investigate the binding of indole and pyrazine (B50134) derivatives to various protein targets, including kinases and DNA gyrase. nih.govnih.govmdpi.com For example, docking studies of pyrazoline-indole derivatives have been performed to identify their binding interactions with the active site of EGFR kinase. mdpi.com Similarly, new pyrazine-based heterocycles have been docked into the active site of bacterial proteins to understand their antibacterial activity. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the binding event, allowing for the assessment of the stability of the complex and the key interactions that maintain the binding. MD simulations have been used to study the stability of indole derivatives within the active site of enzymes like HCV NS5B polymerase. nih.gov

Table 2: Representative Molecular Docking Results for an Indole-Pyrazine Derivative with a Kinase Target

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target |

| Key Interacting Residues | MET793, LYS745, ASP855 | Amino acids forming hydrogen bonds with the ligand |

| Hydrogen Bonds | 3 | Number of hydrogen bonds stabilizing the complex |

| RMSD (Å) | 1.5 | Low value indicates a stable binding pose |

Note: This table is a representative example based on docking studies of similar compounds and does not reflect actual experimental data for 5-(1H-indol-5-yl)-pyrazin-2-ylamine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable for predicting the activity of newly designed compounds, thereby prioritizing their synthesis and testing.

QSAR studies on indole-based compounds have been successful in predicting their inhibitory activity against targets like HCV NS5B polymerase. researchgate.net These models often use a combination of physicochemical, electronic, and topological descriptors to quantify the structural features of the molecules. For instance, a QSAR study on indole-based pyridone analogues revealed that the presence of hydrogen-bond donors negatively impacts activity, while steric bulk on the indole ring is favorable. researchgate.net

The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model building using statistical methods like multiple linear regression (MLR), and rigorous validation. nih.gov

Virtual Screening and De Novo Design Strategies for Novel Indole-Pyrazine Analogues

Virtual screening is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govrsc.org This technique can be either ligand-based or structure-based.

Ligand-Based Virtual Screening: This approach uses the structure of a known active compound as a template to search for other molecules with similar properties. nih.gov This method is particularly useful when the three-dimensional structure of the target protein is unknown.

Structure-Based Virtual Screening: When the structure of the target protein is available, structure-based virtual screening involves docking a library of compounds into the binding site of the protein to identify potential hits. rsc.org

De Novo Design: De novo design strategies involve the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. nih.gov These methods can be used to explore novel chemical space and design innovative indole-pyrazine analogues with improved pharmacological properties.

Advanced Analytical Methodologies for Characterization of Novel Organic Compounds in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for determining the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce connectivity, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. nih.gov

For 5-(1H-indol-5-yl)-pyrazin-2-ylamine, ¹H NMR would reveal the number of different types of protons and their neighboring environments. The indole (B1671886) NH proton would typically appear as a broad singlet at a high chemical shift (δ > 10 ppm). The protons on the indole and pyrazine (B50134) rings would appear in the aromatic region (δ 7-9 ppm), with their specific shifts and splitting patterns (e.g., singlets, doublets, triplets) determined by their position and coupling to adjacent protons. The amine (-NH₂) protons would likely present as a broad singlet. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts indicate the type of carbon (e.g., aromatic, sp³-hybridized) and the influence of nearby electronegative atoms like nitrogen. nih.govmdpi.com For instance, carbons directly attached to nitrogen atoms would be found further downfield. nih.gov

While specific experimental data for this compound is not publicly available, an illustrative dataset can be predicted based on data from closely related structures like 5-aminoindole (B14826) and N-substituted-(1H-indol-5-yl)pyrazine derivatives. nih.govmdpi.com

Illustrative ¹H NMR Data (Predicted) Solvent: DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~11.10 | br s | Indole NH |

| ~8.70 | s | Pyrazine H-3 |

| ~8.20 | s | Indole H-4 |

| ~8.05 | d | Pyrazine H-6 |

| ~7.60 | dd | Indole H-6 |

| ~7.40 | d | Indole H-7 |

| ~7.25 | t | Indole H-2 |

| ~6.60 | br s | Pyrazine -NH ₂ |

| ~6.45 | d | Indole H-3 |

Illustrative ¹³C NMR Data (Predicted) Solvent: DMSO-d₆

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~155.0 | Pyrazine C-2 |

| ~145.1 | Pyrazine C-5 |

| ~140.2 | Pyrazine C-6 |

| ~136.5 | Indole C-7a |

| ~133.0 | Pyrazine C-3 |

| ~128.5 | Indole C-5 |

| ~127.8 | Indole C-3a |

| ~125.1 | Indole C-2 |

| ~120.5 | Indole C-6 |

| ~112.0 | Indole C-7 |

| ~111.8 | Indole C-4 |

| ~102.3 | Indole C-3 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the indole NH group would appear as distinct peaks in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The region between 1500 and 1620 cm⁻¹ would feature absorptions corresponding to the C=C and C=N stretching vibrations of the aromatic indole and pyrazine rings. mdpi.combeilstein-journals.org

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3350 - 3250 | N-H Stretch | Indole (N-H) |

| 3100 - 3000 | C-H Stretch | Aromatic (Indole, Pyrazine) |

| 1620 - 1500 | C=N and C=C Stretch | Aromatic Rings |

| 1300 - 1200 | C-N Stretch | Aromatic Amine |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, can offer significant structural information. mdpi.com For novel compounds, high-resolution mass spectrometry (HRMS) is used to determine the elemental formula with high accuracy. mdpi.com

The molecular formula for this compound is C₁₂H₁₀N₄, with a calculated monoisotopic mass of 210.0905 Da. Using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 211.0978. researchgate.net

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an even more powerful tool for analysis. google.com After separation by LC, the parent ion (m/z 211.1) can be isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound even in complex mixtures. researchgate.net

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography) for Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for an accurate assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction and get a preliminary indication of purity. A sample is spotted on a plate coated with an adsorbent like silica (B1680970) gel, and a solvent system (mobile phase) is allowed to ascend the plate. A pure compound should ideally appear as a single spot. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier quantitative technique for purity determination. The compound is passed through a column packed with a stationary phase (e.g., C18 for reversed-phase HPLC) under high pressure. nih.gov A pure sample of this compound would yield a single, sharp peak in the chromatogram. By integrating the peak area, the purity can be calculated, often exceeding 95% for research-grade compounds. The method can be validated for parameters like linearity, precision, and accuracy to ensure reliable results. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While spectroscopic methods provide evidence for a chemical structure, X-ray crystallography offers definitive proof by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It is the gold standard for absolute structure determination.

To perform this analysis, a high-quality single crystal of this compound would need to be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While no crystal structure has been reported for this specific compound, analysis of related pyrazino[1,2-a]indole (B3349936) systems has been successfully used to confirm their complex structures.

Advanced Techniques for Purity and Identity Confirmation in Research

The definitive confirmation of a novel compound's identity and purity relies on the combined, corroborative evidence from multiple analytical techniques. For this compound, the structural hypothesis formed from NMR and IR data would be confirmed by the exact mass determined via HRMS.

In addition to the techniques above, elemental analysis is a classic method used to confirm the elemental composition of a pure sample. This technique measures the percentage of carbon, hydrogen, and nitrogen (CHN analysis). The experimentally determined percentages for this compound should align closely with the calculated values (C: 68.55%, H: 4.79%, N: 26.65%), providing further validation of the compound's empirical formula and purity. mdpi.com The combination of spectroscopic, chromatographic, and elemental analysis provides the robust and comprehensive characterization required in modern chemical research.

Future Perspectives and Research Directions for 5 1h Indol 5 Yl Pyrazin 2 Ylamine Research

Development of Multi-Target Directed Ligands Based on the Indole-Pyrazine Scaffold

The traditional "one-drug, one-target" approach is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to a paradigm shift towards the development of Multi-Target Directed Ligands (MTDLs)—single chemical entities capable of modulating multiple biological targets simultaneously. nih.govnih.gov This strategy can enhance therapeutic efficacy, reduce the likelihood of drug-drug interactions, and potentially overcome drug resistance. nih.govrsc.org

The indole-pyrazine scaffold is exceptionally well-suited for the design of MTDLs. The indole (B1671886) ring is a core component of numerous multi-targeted kinase inhibitors, such as Sunitinib and Nintedanib, which are approved for cancer treatment. rsc.org These drugs effectively inhibit several receptor tyrosine kinases involved in tumor angiogenesis and proliferation, like VEGFR and PDGFR. rsc.org The indole-pyrazine framework can be systematically modified to incorporate functionalities that interact with various targets. For instance, derivatives could be designed to simultaneously inhibit key enzymes in cancer progression, such as protein kinases, topoisomerases, or histone deacetylases. nih.govnih.gov In the context of Alzheimer's disease, an MTDL based on this scaffold could be engineered to inhibit acetylcholinesterase and monoamine oxidase while also preventing the aggregation of Aβ peptides. nih.gov The development of such MTDLs represents a promising frontier for leveraging the full therapeutic potential of the 5-(1H-indol-5-yl)-pyrazin-2-ylamine core structure. nih.gov

Table 1: Examples of FDA-Approved Multi-Target Indole-Based Drugs

| Drug | Core Structure | Primary Targets | Approved Indications | Citation(s) |

|---|---|---|---|---|

| Sunitinib | Indole | VEGFR, PDGFR, c-KIT, FLT3 | Renal Cell Carcinoma, GIST, Pancreatic Cancer | rsc.org |

| Nintedanib | Indole | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis, NSCLC, Ovarian Cancer | rsc.org |

| Vincristine | Indole Alkaloid | Tubulin | Hodgkin's Disease, Lymphoma, Neuroblastoma | rsc.org |

Application in Combating Drug Resistance Mechanisms

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), which renders treatments ineffective. eurekaselect.com Indole derivatives have shown considerable promise in overcoming these resistance mechanisms. eurekaselect.com For example, some indole compounds can reverse P-glycoprotein-mediated MDR in cancer cells. eurekaselect.com The this compound scaffold could serve as a foundational structure for developing novel agents that either inhibit MDR pumps or act on targets that are not susceptible to existing resistance pathways.

Research into indole-pyrazoline hybrids has identified potent inhibitors of Topoisomerase 1 (Top1), an important anticancer target. nih.gov Notably, the derivative 3-(5-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-(phenylsulfonyl)-1H-indole was found to be a more potent Top1 inhibitor than the established drug camptothecin (B557342) (CPT), acting through a distinct mechanism that does not involve significant binding to supercoiled DNA. nih.gov This suggests that indole-pyrazine-based compounds could be effective against cancers that have developed resistance to traditional Top1 inhibitors. Furthermore, by designing these molecules as MTDLs, they could simultaneously attack multiple cellular pathways, making it more difficult for cancer cells to develop resistance. rsc.org

Integration of Artificial Intelligence and Machine Learning in Indole-Pyrazine Drug Discovery

The process of drug discovery is traditionally long, expensive, and has a high rate of failure. researchgate.netnih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of new drug candidates. researchgate.netnih.gov These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds, significantly streamlining the discovery pipeline. nih.govnih.gov

For the indole-pyrazine scaffold, AI and ML can be applied in several key areas. One prominent application is in Quantitative Structure-Activity Relationship (QSAR) modeling. youtube.com By training an ML model on a dataset of indole-pyrazine derivatives and their measured biological activities, QSAR models can predict the potency of new, unsynthesized compounds. youtube.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. youtube.com AI algorithms, such as graph neural networks and reinforcement learning, can also be used for de novo drug design, generating novel molecular structures based on the indole-pyrazine core that are optimized for specific properties like high efficacy and low toxicity. nih.govnih.gov Furthermore, AI can help identify novel biological targets for these compounds by analyzing complex genomic and proteomic data. nih.gov

Table 2: Applications of AI/ML in the Drug Discovery Pipeline

| Stage | AI/ML Application | Potential Benefit | Citation(s) |

|---|---|---|---|

| Target Identification | Analysis of genomic, proteomic, and clinical data | Discovery of novel biological targets for indole-pyrazine compounds | nih.govnih.gov |

| Hit Identification | Virtual screening of large compound libraries | Rapidly identify potential hits with desired activity | researchgate.net |

| Lead Optimization | QSAR modeling, prediction of ADMET properties | Design of derivatives with improved potency and drug-like properties | youtube.comresearchgate.net |

Exploration of Novel and Efficient Synthetic Pathways for Enhanced Scalability

The advancement of this compound derivatives from laboratory research to clinical application hinges on the availability of efficient, scalable, and cost-effective synthetic methods. While numerous methods exist for synthesizing indole and pyrazine (B50134) cores, future research must focus on developing novel pathways specifically tailored to this hybrid scaffold. umn.edunih.gov

Table 3: Modern Synthetic Strategies for Indole/Pyrazine Heterocycles

| Synthetic Method | Key Features | Potential Advantage for Scalability | Citation(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Increased throughput and improved yields | researchgate.netmdpi.com |

| Catalytic Cyclization (e.g., Pd, Au) | High selectivity and tolerance of functional groups | Efficient construction of the core heterocyclic system | nih.govmdpi.com |

| Green Chemistry Approaches (e.g., Ionic Liquids, Biocatalysis) | Use of recyclable catalysts, solvent-free conditions | Reduced environmental impact and waste | mdpi.com |

Deeper Elucidation of Biological Mechanisms in Emerging Therapeutic Areas

While the anticancer potential of indole-based compounds is well-documented, the this compound scaffold may possess therapeutic activities in other emerging areas. eurekaselect.comnih.gov Future research should aim to uncover these novel biological mechanisms and therapeutic applications. For instance, pyrazino[1,2-a]indole (B3349936) derivatives have been investigated for neuropsychiatric applications, showing binding affinity for serotonin (B10506) (5-HT) receptors. nih.govresearchgate.net Given the structural similarities, derivatives of this compound could be explored as novel agents for treating depression, anxiety, or other central nervous system disorders.

Additionally, certain pyrazinoindolone compounds have demonstrated antioxidant properties by inhibiting reactive oxygen species (ROS). nih.gov This opens up possibilities for their use in diseases associated with oxidative stress. The anti-inflammatory activity of indole-pyrazoline derivatives has also been reported, suggesting a potential role in treating inflammatory conditions. nih.gov A deeper understanding of how these molecules interact with various cellular targets and signaling pathways is essential. Mechanistic studies, potentially aided by computational docking and molecular dynamics simulations, will be crucial for identifying lead compounds and optimizing them for new therapeutic indications beyond oncology. nih.govresearchgate.net For example, a pyrrolopyrazinedione derivative has been shown to induce G1-phase cell cycle arrest and apoptosis in lung cancer cells by modulating Bcl-2 family proteins. mdpi.com Similar detailed mechanistic investigations are needed for the this compound series.

Q & A

Q. What molecular targets are associated with 5-(1H-indol-5-yl)-pyrazin-2-ylamine in cancer research?

The compound is a scaffold for designing PIM2 kinase inhibitors, a serine/threonine kinase implicated in cell survival, proliferation, and cancer progression. PIM2 overexpression is linked to tumor resistance and poor prognosis. Researchers validate its inhibitory activity using in vitro kinase assays (IC50 values) and in vivo tumor xenograft models .

Q. How can researchers validate the compound’s inhibitory activity against PIM2 kinase?

- Kinase assays : Measure inhibition using recombinant PIM2 kinase and ATP-competitive substrates (e.g., fluorescence polarization assays).

- Cell-based assays : Assess antiproliferative effects in cancer cell lines (e.g., leukemia, prostate cancer) via MTT or CellTiter-Glo assays.

- Docking simulations : Confirm binding poses in the PIM2 ATP-binding pocket (PDB ID: 4X7Q) using AutoDock or Schrödinger .

Q. What synthetic routes are reported for this compound derivatives?

Derivatives are synthesized via:

- Heterocyclic coupling : Suzuki-Miyaura cross-coupling between indole boronic acids and halogenated pyrazines.

- Thiadiazole formation : Cyclization of thiosemicarbazides with indole-substituted carboxylic acids.

Yields and purity are optimized using HPLC and LC-MS validation .

Advanced Research Questions

Q. How do 3D-QSAR models guide the optimization of inhibitory activity?

CoMFA (Q² = 0.68, R² = 0.98) and CoMSIA (Q² = 0.62, R² = 0.98) models identify critical steric/electrostatic fields:

- Electron-withdrawing groups at the pyrazine ring enhance activity.

- Hydrophobic substituents on the indole moiety improve binding affinity.

These models predict pIC50 values for novel analogs, validated via external test sets (R² = 0.96) .

Q. What structural features resolve contradictions between computational predictions and experimental IC50 values?

Discrepancies arise from:

Q. How do molecular dynamics (MD) simulations refine binding mode hypotheses?

MD (50–100 ns trajectories) reveal:

- Flexible loop dynamics : PIM2’s hinge region (Glu121–Leu125) accommodates indole-pyrazine scaffolds.

- Hydrogen bonding : NH groups in the pyrazine ring form stable interactions with Glu171 and Asp127.

Simulations guide mutagenesis studies (e.g., Ala scanning) to validate key residues .

Q. What strategies improve kinase selectivity over structurally related kinases (e.g., PIM1, FLT3)?

Q. How can researchers address poor solubility in in vivo studies?

- Prodrug design : Incorporate phosphate or acetylated groups at the indole N-1 position.

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability.

Pharmacokinetic parameters (Cmax, t1/2) are monitored via LC-MS/MS in rodent plasma .

Methodological Considerations

Q. How to analyze SAR for indole-pyrazine derivatives?

- Fragment-based design : Deconstruct the scaffold into indole, pyrazine, and linker regions.

- Free-Wilson analysis : Quantify contributions of substituents (e.g., –CH3, –Cl) to activity.

Data is visualized using heatmaps or PLS regression .

Q. What statistical validation is required for 3D-QSAR models?

- y-Randomization : Confirm model robustness by scrambling activity values (Q² < 0.3 for invalid models).

- Bootstrapping : Assess coefficient stability (>100 iterations).

- External validation : Reserve 20–30% of compounds as a test set .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.